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For Researchers, Scientists, and Drug Development Professionals

Introduction
UK-240455 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor,

specifically targeting the glycine co-agonist site. Developed by Pfizer, this quinoxalinedione

derivative was investigated for its therapeutic potential in the treatment of acute

neurodegenerative disorders, such as stroke. Excitatory amino acid receptors, particularly the

NMDA receptor, play a crucial role in the pathophysiology of neuronal injury following ischemic

events. Excessive activation of these receptors leads to an influx of calcium ions, triggering a

cascade of neurotoxic events. UK-240455 was designed to mitigate this excitotoxicity by

blocking the glycine site, which is essential for the activation of the NMDA receptor by

glutamate. This document provides a comprehensive overview of the discovery, synthesis, and

biological evaluation of UK-240455.

Discovery and Rationale
The development of UK-240455 emerged from structure-activity relationship (SAR) studies of

quinoxalinediones as NMDA receptor antagonists. The core rationale was to design a

compound with high affinity and selectivity for the glycine site of the NMDA receptor, coupled

with favorable pharmacokinetic properties to ensure adequate brain penetration. UK-240455 is

an atropoisomer, with its specific stereochemistry being crucial for its biological activity. It is the

(+)-enantiomer of 6,7-dichloro-5-[N-(2-hydroxyethyl)methanesulphonamido]-2,3(1H,4H)-

quinoxalinedione.
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Synthesis of UK-240455
The synthesis of UK-240455 is a multi-step process starting from 6,7-dichloro-1,4-dihydro-5-

nitroquinoxalin-2,3-dione. The key steps involve reduction of the nitro group, sulfonylation,

alkylation, and resolution of the resulting atropisomers.

Synthetic Workflow
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6,7-dichloro-1,4-dihydro-5-nitroquinoxalin-2,3-dione

Chlorination (SOCl2, DMF)

2,3,6,7-tetrachloro-5-nitroquinoxaline

Reduction (SnCl2, EtOAc)

5-amino-2,3,6,7-tetrachloroquinoxaline

Methoxylation (NaOMe)

5-amino-6,7-dichloro-2,3-dimethoxyquinoxaline

Sulfonylation (Mesyl chloride)

N-(6,7-dichloro-2,3-dimethoxyquinoxalin-5-yl)methanesulfonamide

Alkylation (Methyl bromoacetate, K2CO3)

Methyl 2-((6,7-dichloro-2,3-dimethoxyquinoxalin-5-yl)(methylsulfonyl)amino)acetate

Acid Hydrolysis

Racemic (carboxymethylamino)-dioxoquinoxaline

Resolution (Quinine)

(R)-atropisomer

Esterification (MeOH, HCl)

Methyl ester of (R)-atropisomer

Reduction (LiAlH4, THF)

UK-240455

Click to download full resolution via product page

Synthetic pathway for UK-240455.
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Experimental Protocols
Step 1: Synthesis of 2,3,6,7-tetrachloro-5-nitroquinoxaline 6,7-dichloro-1,4-dihydro-5-

nitroquinoxalin-2,3-dione is treated with thionyl chloride in the presence of a catalytic amount of

N,N-dimethylformamide (DMF) and heated to reflux. After cooling, the excess thionyl chloride is

removed under reduced pressure, and the crude product is purified.

Step 2: Synthesis of 5-amino-2,3,6,7-tetrachloroquinoxaline The nitro group of 2,3,6,7-

tetrachloro-5-nitroquinoxaline is reduced to an amine using stannous chloride (SnCl₂) in ethyl

acetate (EtOAc) at room temperature. The reaction mixture is then neutralized, and the product

is extracted and purified.

Step 3: Synthesis of 5-amino-6,7-dichloro-2,3-dimethoxyquinoxaline The tetrachloroquinoxaline

derivative is treated with sodium methoxide (NaOMe) in methanol. The reaction selectively

replaces the chlorine atoms at the 2 and 3 positions with methoxy groups.

Step 4: Synthesis of N-(6,7-dichloro-2,3-dimethoxyquinoxalin-5-yl)methanesulfonamide The

amino group is sulfonated using methanesulfonyl chloride (mesyl chloride) in the presence of a

base such as pyridine or triethylamine.

Step 5: Synthesis of Methyl 2-((6,7-dichloro-2,3-dimethoxyquinoxalin-5-yl)

(methylsulfonyl)amino)acetate The resulting sulfonamide is alkylated with methyl bromoacetate

using a base like potassium carbonate (K₂CO₃) in a suitable solvent such as acetone or DMF.

Step 6: Synthesis of Racemic (carboxymethylamino)-dioxoquinoxaline The methyl ester and

the methoxy groups are hydrolyzed under acidic conditions (e.g., concentrated HCl) to yield the

racemic carboxylic acid derivative of the quinoxalinedione.

Step 7: Resolution of Atropisomers The racemic mixture is resolved by fractional crystallization

using a chiral resolving agent, such as quinine. The desired (R)-atropisomer is isolated as a

salt.

Step 8: Synthesis of the Methyl ester of the (R)-atropisomer The resolved carboxylic acid is re-

esterified by treatment with methanolic HCl.

Step 9: Synthesis of UK-240455 The final step involves the reduction of the methyl ester to the

corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in
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an anhydrous solvent such as tetrahydrofuran (THF).

Biological Activity
UK-240455 is a potent and selective antagonist at the glycine site of the NMDA receptor. Its

biological activity has been characterized through a series of in vitro and in vivo studies.
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Mechanism of action of UK-240455 at the NMDA receptor.

In Vitro Activity
The primary in vitro assay used to characterize UK-240455 is a radioligand binding assay to

determine its affinity for the NMDA receptor glycine site.

Experimental Protocol: [³H]-L-689,560 Binding Assay

Source: Rat brain membranes.

Radioligand: [³H]-L-689,560, a selective glycine site antagonist.

Procedure:
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Thoroughly washed rat brain membrane protein is incubated with a fixed concentration of

[³H]-L-689,560.

Increasing concentrations of the test compound (UK-240455) are added to the incubation

mixture.

The mixture is incubated for 90 minutes in a tris-acetate buffer.

The bound and free radioligand are separated by rapid filtration.

The amount of bound radioactivity is quantified by liquid scintillation counting.

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC₅₀) is determined.

In Vivo Activity
The in vivo efficacy of UK-240455 was assessed in animal models of NMDA receptor

activation. A key model is the NMDA-induced hyperlocomotion test in mice.

Experimental Protocol: NMDA-Induced Hyperlocomotion in Mice

Animals: Male ddY mice.

Procedure:

Mice are habituated to the testing environment (e.g., an open-field arena).

A sub-convulsive dose of NMDA is administered to induce hyperlocomotion.

The test compound (UK-240455) is administered prior to the NMDA challenge.

Locomotor activity is recorded and quantified using an automated activity monitoring

system.

The ability of UK-240455 to attenuate the NMDA-induced increase in locomotor activity is

measured.
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Data Presentation
In Vitro and In Vivo Pharmacological Data

Parameter Species Value

IC₅₀ (NMDA Glycine Site) Rat Data not publicly available

Inhibition of NMDA-induced

hyperlocomotion
Mouse

Effective at non-sedating

doses

Pharmacokinetic Parameters
Parameter Rat Dog Human

Clearance

(mL/min/kg)
12 13 6

Volume of Distribution

(L/kg)
0.4 0.8 0.5

Elimination Half-life

(h)
0.4 1.4 1.1

Plasma Protein

Binding (%)
97 - -

CSF/Plasma Ratio

(%)
4.3 - -

Conclusion
UK-240455 is a well-characterized, potent, and selective NMDA receptor glycine site

antagonist that demonstrated promising preclinical activity. The synthetic route is well-defined,

leading to the specific, active atropoisomer. While it showed good blood-brain barrier

permeability and efficacy in animal models, its clinical development for stroke did not proceed

to market. This technical guide provides a detailed overview of the discovery and synthesis of

UK-240455, intended to serve as a valuable resource for researchers in the field of

neuropharmacology and medicinal chemistry.
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To cite this document: BenchChem. [The Discovery and Synthesis of UK-240455: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3420219#discovery-and-synthesis-of-uk-240455]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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